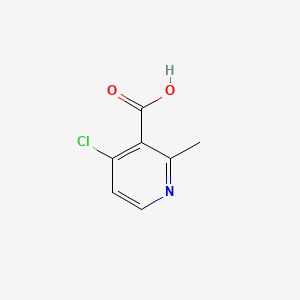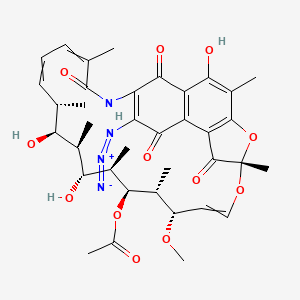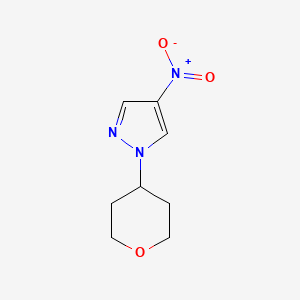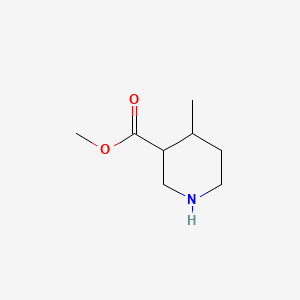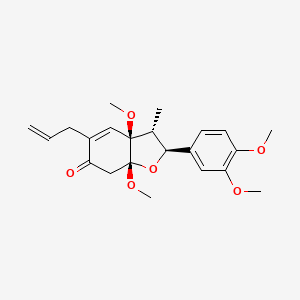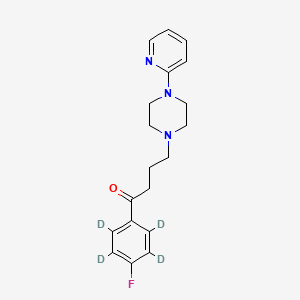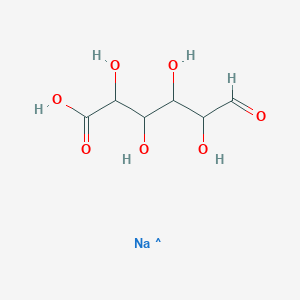
Ácido L-Idurónico (sodio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Iduronic acid is an epimer of glucuronic acid and a monosaccharide component of glycosaminoglycans (GAGs), including heparin and chondroitin sulfate B, found on the outer cell membrane . It is conformationally flexible, which allows it to bind metal ions and may be important for the antithrombotic activity of heparin .
Synthesis Analysis
The compounds were efficiently synthesized in nine or ten steps from D- or L-arabinose and the structures were confirmed by X-ray crystallographic analysis of key intermediates .Molecular Structure Analysis
L-Iduronic acid is a monosaccharide that is a component of the glycosaminoglycans. It is a sodium ion salt, which can be found in the extracellular matrix as part of the glycosaminoglycan heparan sulfate .Chemical Reactions Analysis
The analysis and characterization of heparin impurities discuss recent developments in analytical methods available for the sensitive separation, detection, and structural characterization of heparin contaminants .Physical And Chemical Properties Analysis
L-Iduronic Acid Sodium Salt has a molecular formula of C6H9NaO7 and a molecular weight of 216.12 .Aplicaciones Científicas De Investigación
Herramienta de Diagnóstico en Medicina
La sal sódica del ácido L-idurónico sirve como una herramienta de diagnóstico para identificar y monitorear afecciones relacionadas con la producción o función anormal de mucopolisacáridos, lo que ayuda en la detección temprana y el tratamiento de diversas enfermedades y trastornos .
Actividad Antitrombótica
Es flexible conformacionalmente, lo que le permite unirse a iones metálicos, lo que puede ser importante para la actividad antitrombótica de la heparina .
Prevención de Infecciones
Los GAG que contienen ácido idurónico son unidos selectivamente por el factor de crecimiento fibroblástico básico (bFGF), lo que previene la infección de las células Hep-2 con el virus sincitial respiratorio (RSV) in vitro .
Síntesis de Medicamentos para Enfermedades
Este compuesto se utiliza en la síntesis de medicamentos para combatir diversas enfermedades como el cáncer, las enfermedades cardiovasculares y los trastornos inflamatorios .
Pruebas Farmacéuticas
La sal sódica del ácido L-idurónico se utiliza para pruebas farmacéuticas como estándares de referencia de alta calidad para garantizar resultados precisos .
Componente de la Membrana Celular
Es un componente monosacárido que se encuentra en la membrana celular externa, desempeñando un papel en las interacciones y la señalización celular .
Mecanismo De Acción
Target of Action
L-Iduronic Acid Sodium Salt, also known as L-Iduronic Acid, is a major uronic acid component of glycosaminoglycans (GAGs), including dermatan sulfate and heparin . It primarily targets GAGs, which are complex carbohydrates that interact with multiple ligands, both soluble and insoluble, and modulate various physiological and pathological processes .
Mode of Action
L-Iduronic Acid Sodium Salt interacts with its targets, the GAGs, in a complex manner. The conformation of L-Iduronic Acid Sodium Salt is a critical factor in determining its interaction with specific protein targets . For instance, the conformation of L-Iduronic Acid residue plays a crucial role in determining the interaction between antithrombin and heparan sulfate . The compound’s interaction with its targets leads to changes in the structure and function of the GAGs, affecting their ability to bind to various ligands .
Biochemical Pathways
L-Iduronic Acid Sodium Salt affects the uronic acid pathway, which is essential for the metabolism of carbohydrates . This pathway is crucial for preserving the structural stability of extracellular matrices and controlling numerous physiological processes . L-Iduronic Acid Sodium Salt, as a component of GAGs, plays a significant role in these processes. Moreover, L-Iduronic Acid Sodium Salt can be non-enzymatically converted into Dhu, which is metabolized to pyruvate and glyceraldehyde-3-phosphate through subsequent reactions of four enzymes .
Pharmacokinetics
It is known that l-iduronic acid sodium salt is a solid compound with a molecular weight of 2161 g/mol . It has slight solubility in methanol when heated and in water . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of L-Iduronic Acid Sodium Salt’s action are primarily related to its role in the structure and function of GAGs. It contributes to the structural diversity of GAGs, which is crucial for their ability to bind to various ligands and participate in numerous physiological and pathological processes . For instance, L-Iduronic Acid Sodium Salt-containing GAGs are selectively bound by basic fibroblast growth factor, which prevents infection of Hep-2 cells with respiratory syncytial virus in vitro .
Action Environment
The action, efficacy, and stability of L-Iduronic Acid Sodium Salt can be influenced by various environmental factors. For instance, cultivation conditions such as irradiance and temperature can affect the content of L-Iduronic Acid in green seaweed species . Elevated nitrate levels and temperature can increase the content of L-Iduronic Acid, potentially influencing its action .
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHMTHNLNZGTSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

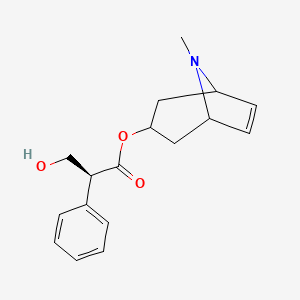
![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
